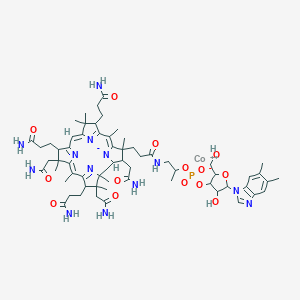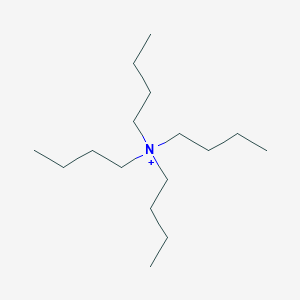
Ferric ferricyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric ferricyanide, also known as Prussian blue, is a blue pigment that has been used for centuries in various applications, including art, dyeing, and medicine. In recent years, ferric ferricyanide has gained interest in the scientific community due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of ferric ferricyanide is not fully understood, but it is believed to involve the formation of stable complexes with various molecules. These complexes can then interact with biological systems in various ways, leading to the observed effects of ferric ferricyanide.
Effets Biochimiques Et Physiologiques
Ferric ferricyanide has been shown to have various biochemical and physiological effects, depending on the application and context. In some cases, it has been shown to have antioxidant and anti-inflammatory properties, while in other cases, it has been shown to have toxic effects on cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Ferric ferricyanide has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research on ferric ferricyanide, including its use in drug delivery systems, imaging and diagnostic applications, and as a potential therapy for various diseases. Additionally, further research is needed to fully understand the mechanism of action of ferric ferricyanide and its potential interactions with biological systems.
Méthodes De Synthèse
Ferric ferricyanide can be synthesized through a simple reaction between ferric salts and potassium ferricyanide. The reaction produces a dark blue precipitate that can be further processed to obtain the pure pigment. The synthesis of ferric ferricyanide is relatively easy and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Ferric ferricyanide has been extensively studied for its potential applications in various fields. In the field of medicine, ferric ferricyanide has been investigated for its use in drug delivery systems, as it can be used to encapsulate drugs and release them in a controlled manner. Ferric ferricyanide has also been studied for its potential use in imaging and diagnostic applications, as it has unique optical properties that make it a promising contrast agent.
Propriétés
Numéro CAS |
14433-93-3 |
|---|---|
Nom du produit |
Ferric ferricyanide |
Formule moléculaire |
C6Fe2N6 |
Poids moléculaire |
267.79 g/mol |
Nom IUPAC |
iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.2Fe/c6*1-2;;/q6*-1;2*+3 |
Clé InChI |
BQZFDPZOAJMUIU-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |
SMILES canonique |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+3].[Fe+3] |
Synonymes |
ferric ferricyanide iron(3+) ferricyanide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)


![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)






